3-Methoxy-3-phenyl-1-propyne
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Overview
Description
3-Methoxy-3-phenyl-1-propyne is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-3-phenyl-1-propyne can be synthesized through several methods. One common approach involves the reaction of 3-phenyl-1-propyne with methanol in the presence of a strong acid catalyst. This method typically requires controlled reaction conditions, including specific temperatures and pressures, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize efficient catalytic systems. These processes are designed to maximize yield while minimizing by-products and waste. The use of advanced reactors and continuous flow systems can further enhance the efficiency and scalability of production .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-phenyl-1-propyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the triple bond.
Substitution: Reagents such as sodium azide and styrene oxide are used in substitution reactions to form β-hydroxytriazoles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of triazoles and other functionalized derivatives .
Scientific Research Applications
3-Methoxy-3-phenyl-1-propyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, including fragrances and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-phenyl-1-propyne involves its interaction with specific molecular targets. The compound can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are highly exothermic and require specific catalysts to proceed efficiently . The molecular pathways involved in these reactions are of significant interest in both synthetic and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-propyne: Similar in structure but lacks the methoxy group.
3-Methoxypropene: Contains a methoxy group but lacks the phenyl group.
Allylbenzene: Similar in having a phenyl group but differs in the position of the double bond.
Uniqueness
3-Methoxy-3-phenyl-1-propyne is unique due to the presence of both a methoxy group and a phenyl group attached to the propyne backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
CAS No. |
50874-13-0 |
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Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-methoxyprop-2-ynylbenzene |
InChI |
InChI=1S/C10H10O/c1-3-10(11-2)9-7-5-4-6-8-9/h1,4-8,10H,2H3 |
InChI Key |
BUHKAOPBZBSTSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C#C)C1=CC=CC=C1 |
Origin of Product |
United States |
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